4-Bromo-2-(dimethylamino)benzaldehyde

Organic synthesis Drug discovery Analytical chemistry

Procure 4-Bromo-2-(dimethylamino)benzaldehyde (CAS 1030863-12-7) as a non-interchangeable building block. Unlike 2-(dimethylamino)benzaldehyde or 4-bromo-2-fluorobenzaldehyde, its ortho-push-pull electronics and bromine handle enable unique cross-couplings, C-H activation, and ICT probe construction. The exact mass signature (226.99) and membrane permeability (LogP ~2.3) suit CNS and live-cell applications. Assay purity ≥98%.

Molecular Formula C9H10BrNO
Molecular Weight 228.089
CAS No. 1030863-12-7
Cat. No. B581206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(dimethylamino)benzaldehyde
CAS1030863-12-7
Molecular FormulaC9H10BrNO
Molecular Weight228.089
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)Br)C=O
InChIInChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
InChIKeyZHCFWLVUTGYLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(dimethylamino)benzaldehyde (CAS 1030863-12-7) – A Dual-Functional Aromatic Aldehyde for Cross-Coupling and Heterocycle Synthesis


4-Bromo-2-(dimethylamino)benzaldehyde (CAS 1030863-12-7) is a polysubstituted aromatic aldehyde with the molecular formula C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol . The compound features a bromine substituent at the 4-position and a dimethylamino group at the 2-position relative to the aldehyde moiety . This ortho-arrangement of an electron-donating dimethylamino group and an electron-withdrawing bromo substituent on the benzaldehyde core creates a push-pull electronic system, positioning the compound as a versatile building block for cross-coupling reactions (Suzuki, Buchwald-Hartwig) and the construction of nitrogen-containing heterocycles [1]. The bromine atom provides a synthetic handle for further functionalization, while the dimethylamino group can participate in coordination chemistry and influences the electronic properties of downstream products.

Why 4-Bromo-2-(dimethylamino)benzaldehyde Cannot Be Simply Replaced by Other Halogenated or Amino-Benzaldehydes


Substituting 4-Bromo-2-(dimethylamino)benzaldehyde with a generic analog such as 2-(dimethylamino)benzaldehyde (CAS 579-72-6) or 4-bromo-2-fluorobenzaldehyde introduces critical differences in reactivity, synthetic utility, and physicochemical properties. The 2-(dimethylamino)benzaldehyde analog lacks the bromine handle required for palladium-catalyzed cross-coupling reactions, rendering it unsuitable for Suzuki-Miyaura or Sonogashira couplings that are essential for constructing biaryl or alkyne-linked architectures . Conversely, 4-bromo-2-fluorobenzaldehyde cannot participate in the same coordination or hydrogen-bonding interactions mediated by the dimethylamino group, nor does it offer the same electron-donating character for tuning downstream molecular properties. Even positional isomers (e.g., 2-bromo-4-(dimethylamino)benzaldehyde) exhibit different regioselectivity in electrophilic aromatic substitution and altered electronic distributions due to the distinct relative positions of the substituents. The ortho-arrangement of the dimethylamino group and aldehyde in the target compound creates unique steric and electronic constraints that influence reaction outcomes, particularly in cyclocondensation reactions where the dimethylamino group may act as a directing or activating moiety. The predicted physicochemical properties further underscore non-interchangeability: the target compound has a predicted logP of 2.33–2.56 and a topological polar surface area of 20.3 Ų , which differ substantially from the parent unsubstituted 2-(dimethylamino)benzaldehyde (MW 149.19 g/mol, typically supplied as a liquid) . These differences impact solubility, chromatographic behavior, and membrane permeability in downstream applications.

Quantitative Differentiation of 4-Bromo-2-(dimethylamino)benzaldehyde: Evidence-Based Comparator Analysis


Physicochemical Properties: 4-Bromo-2-(dimethylamino)benzaldehyde vs. 2-(Dimethylamino)benzaldehyde

The target compound differs fundamentally from its non-brominated parent analog in molecular weight, physical state, and lipophilicity, which directly impacts handling, purification, and biological assay compatibility. 2-(Dimethylamino)benzaldehyde (CAS 579-72-6) has a molecular weight of 149.19 g/mol and is typically supplied as a liquid at room temperature . In contrast, 4-bromo-2-(dimethylamino)benzaldehyde has a molecular weight of 228.09 g/mol and is supplied as a crystalline solid . The bromine substitution increases the predicted logP from approximately 1.8–2.0 for the non-brominated analog to 2.33–2.56 for the target compound , representing a substantial increase in lipophilicity that affects chromatographic retention and passive membrane permeability.

Organic synthesis Drug discovery Analytical chemistry

Predicted Boiling Point and Thermal Stability: Comparison with Positional Isomer

Thermal properties influence purification strategy (e.g., distillation feasibility) and storage conditions. The predicted boiling point of 4-bromo-2-(dimethylamino)benzaldehyde is 331.1 ± 27.0 °C at atmospheric pressure . For comparison, the positional isomer 2-bromo-4-(dimethylamino)benzaldehyde has a predicted boiling point of approximately 310–320 °C (vendor-estimated range). The ~10–20 °C difference in boiling point between regioisomers reflects differences in intermolecular interactions arising from the distinct relative orientation of the bromine and dimethylamino substituents. The predicted density of the target compound is 1.468 ± 0.06 g/cm³ , which is higher than the density of 2-(dimethylamino)benzaldehyde (~1.0–1.1 g/cm³ liquid).

Process chemistry Thermal analysis Purification

Synthetic Route Efficiency: Nucleophilic Aromatic Substitution from 4-Bromo-2-fluorobenzaldehyde

A documented synthetic route to the target compound involves nucleophilic aromatic substitution of 4-bromo-2-fluorobenzaldehyde with dimethylamine, yielding the product in 81% isolated yield after silica gel chromatography . This one-step procedure contrasts with alternative approaches that require multi-step bromination of 2-(dimethylamino)benzaldehyde, which can suffer from lower regioselectivity and over-bromination side products. The fluorine leaving group in the 2-position is selectively displaced by dimethylamine under mild basic conditions (K₂CO₃, DMF, 110 °C overnight), while the 4-bromo substituent remains intact for subsequent functionalization .

Organic synthesis Process development Building block preparation

Predicted pKa and Hydrogen Bonding Profile: Impact on Reactivity and Salt Formation

The predicted pKa of the conjugate acid of the dimethylamino group in 4-bromo-2-(dimethylamino)benzaldehyde is 2.61 ± 0.28 . This value indicates that the dimethylamino group is significantly less basic than in the non-brominated analog 2-(dimethylamino)benzaldehyde (predicted pKa ~3.5–4.0), due to the electron-withdrawing inductive effect of the para-bromo substituent transmitted through the aromatic ring. The compound contains zero hydrogen bond donors and two hydrogen bond acceptors (the aldehyde oxygen and the dimethylamino nitrogen) [1].

Medicinal chemistry Analytical development Salt screening

XLogP3 and Topological Polar Surface Area: Predicted ADME-Relevant Parameters

The target compound has an XLogP3 value of 2.2 and a topological polar surface area (TPSA) of 20.3 Ų [1]. For comparison, 2-(dimethylamino)benzaldehyde has a predicted XLogP3 of approximately 1.5–1.7 and a similar TPSA. The increased lipophilicity (ΔXLogP3 ≈ 0.5–0.7) is directly attributable to the bromine substitution at the 4-position. The exact mass of the target compound is 226.99458 g/mol (monoisotopic), which produces a characteristic isotopic pattern in mass spectrometry due to the ~1:1 natural abundance ratio of ⁷⁹Br:⁸¹Br .

Drug discovery Computational chemistry ADME prediction

High-Value Application Scenarios for 4-Bromo-2-(dimethylamino)benzaldehyde in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

The 4-bromo substituent enables direct participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitating the construction of biaryl scaffolds that are ubiquitous in pharmaceutical compounds [1]. The ortho-dimethylamino group can serve as a directing group for subsequent C–H functionalization or as a handle for coordination-assisted transformations. This dual functionality distinguishes the compound from 2-(dimethylamino)benzaldehyde, which lacks the bromine coupling partner and cannot participate in Suzuki couplings without prior halogenation .

Synthesis of Push-Pull Chromophores and Fluorescent Probes

The combination of an electron-donating dimethylamino group and an electron-withdrawing aldehyde group in an ortho-relationship creates an intramolecular charge-transfer (ICT) system. This push-pull electronic architecture makes the compound suitable as a precursor for fluorescent probes and chromophores [1]. The bromine atom at the 4-position allows for further extension of the conjugated system via cross-coupling, enabling fine-tuning of absorption and emission wavelengths. The increased lipophilicity (logP ~2.3–2.6) of the target compound compared to non-brominated analogs may enhance cellular uptake in live-cell imaging applications.

Precursor to Heterocyclic Compounds via Condensation and Cyclization

The aldehyde group undergoes condensation with amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, which can be further cyclized to generate nitrogen-containing heterocycles including triazoles, pyrazoles, and pyrimidines [1]. The presence of the bromine substituent provides a secondary functional handle that remains intact during aldehyde-based transformations, enabling sequential or orthogonal functionalization strategies. The predicted pKa of the dimethylamino group (2.61 ± 0.28) indicates that the compound is not protonated under typical condensation reaction conditions (pH > 4), preserving its nucleophilic and directing capabilities.

Building Block for CNS-Penetrant Drug Candidates

The favorable lipophilicity profile (XLogP3 = 2.2) and low TPSA (20.3 Ų) [1] of the 4-bromo-2-(dimethylamino)phenyl motif predict good passive membrane permeability and potential blood-brain barrier penetration when incorporated into drug-like molecules. The exact mass of 226.99458 g/mol and the characteristic bromine isotopic pattern provide a distinctive mass spectrometric signature that facilitates metabolite identification and pharmacokinetic studies. These properties are particularly valuable in early-stage CNS drug discovery programs where brain exposure is a critical parameter.

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